
1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C21H27FN4O and its molecular weight is 370.472. The purity is usually 95%.
The exact mass of the compound 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Relaxant Activity and Soluble Guanylate Cyclase Stimulation
Research has demonstrated that compounds structurally similar to the one , particularly those involving cyclopropyl and fluorobenzyl groups, exhibit relaxant activities on smooth muscles. For example, compounds like BAY 41-2272 have been shown to relax the penile urethra by synergistically interacting with nitric oxide, suggesting potential therapeutic applications in managing voiding disturbances related to impaired NO-cGMP signaling (Toque, Antunes, Teixeira, & De Nucci, 2008).
Analytical Chemistry and Metabolite Determination
In the context of analytical chemistry, compounds with structural features like 4-fluorobenzyl and cyclopropyl groups are used as markers or reference substances in the determination of pyrethroid metabolites in human urine. This application is crucial for monitoring exposure to pyrethroids, a class of synthetic insecticides, indicating the importance of such compounds in environmental and occupational health studies (Kühn, Leng, Bucholski, Dunemann, & Idel, 1996).
Molecular Structure and Spectroscopy
Further studies have focused on the detailed analysis of molecular structures and vibrational spectra, including HOMO-LUMO analyses and NBO studies, of compounds containing cyclopropylmethoxy and methylbenzyl groups. These investigations provide insights into the electronic properties and potential reactivity of such molecules, indicating their significance in the development of materials with non-linear optical properties (Al-Abdullah et al., 2014).
Neuropeptide S Antagonist Activity
Research into the structural features critical for Neuropeptide S antagonist activity identified compounds with urea functionalities as potent antagonists, highlighting the role of specific structural modifications, such as the presence of fluorobenzyl and cyclopropyl groups, in modulating biological activity (Zhang, Gilmour, Navarro, & Runyon, 2008).
Eigenschaften
IUPAC Name |
1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-25-20(16-8-9-16)12-18(24-25)14-26(19-4-2-3-5-19)21(27)23-13-15-6-10-17(22)11-7-15/h6-7,10-12,16,19H,2-5,8-9,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOFPFGVLXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)
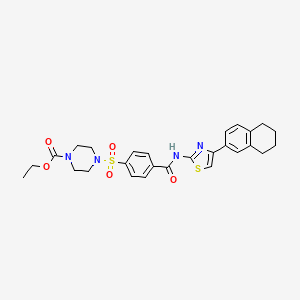
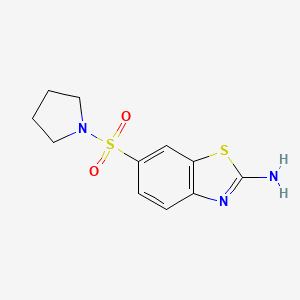
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)
![N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2742022.png)
![Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2742023.png)
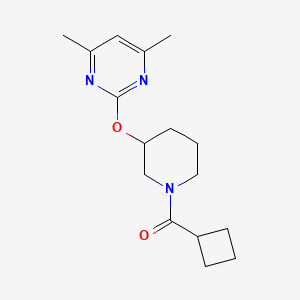
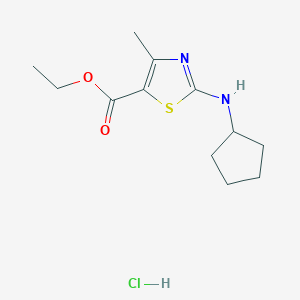
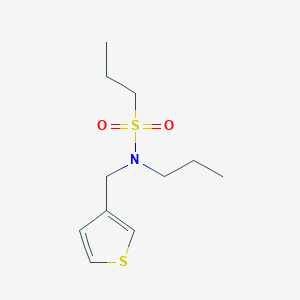
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2742032.png)
![N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2742034.png)